Cas no 178879-98-6 (1H-Pyrazole-4-carboxylicacid, 1-methyl-3-[(methyl-3-pyridinylamino)sulfonyl]-, ethyl ester)
![1H-Pyrazole-4-carboxylicacid, 1-methyl-3-[(methyl-3-pyridinylamino)sulfonyl]-, ethyl ester structure](https://it.kuujia.com/scimg/cas/178879-98-6x500.png)
178879-98-6 structure
Nome del prodotto:1H-Pyrazole-4-carboxylicacid, 1-methyl-3-[(methyl-3-pyridinylamino)sulfonyl]-, ethyl ester
1H-Pyrazole-4-carboxylicacid, 1-methyl-3-[(methyl-3-pyridinylamino)sulfonyl]-, ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrazole-4-carboxylicacid, 1-methyl-3-[(methyl-3-pyridinylamino)sulfonyl]-, ethyl ester
- ethyl 1-methyl-3-[methyl(pyridin-3-yl)sulfamoyl]pyrazole-4-carboxylate
- 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester
- Ethyl 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-methyl-3-(N-methyl-N-3'-pyridyl)sulfamoylpyrazole-4-carboxylate
- ethyl 1-methyl-3-[methyl(pyridin-3-yl)sulfamoyl]-1H-pyrazole-4-carboxylate
- ethyl 1-methyl-3-(methyl-pyridin-3-yl-sulfamoyl)pyrazole-4-carboxylate
- ethyl 1-methyl-3-(methylpyridin-3-ylsulfamoyl)pyrazole-4-carboxylate
- DTXSID40170599
- 178879-98-6
-
- Inchi: InChI=1S/C13H16N4O4S/c1-4-21-13(18)11-9-16(2)15-12(11)22(19,20)17(3)10-6-5-7-14-8-10/h5-9H,4H2,1-3H3
- Chiave InChI: WEDRPWBCHPXYQQ-UHFFFAOYSA-N
- Sorrisi: CCOC(C1=CN(C)N=C1S(N(C1C=CC=NC=1)C)(=O)=O)=O
Proprietà calcolate
- Massa esatta: 324.08938
- Massa monoisotopica: 324.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 22
- Conta legami ruotabili: 6
- Complessità: 493
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 103Ų
- Carica superficiale: 0
- XLogP3: 0.4
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 1.36
- Punto di ebollizione: 515.7°C at 760 mmHg
- Punto di infiammabilità: 265.7°C
- Indice di rifrazione: 1.614
- PSA: 94.39
1H-Pyrazole-4-carboxylicacid, 1-methyl-3-[(methyl-3-pyridinylamino)sulfonyl]-, ethyl ester Letteratura correlata
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
178879-98-6 (1H-Pyrazole-4-carboxylicacid, 1-methyl-3-[(methyl-3-pyridinylamino)sulfonyl]-, ethyl ester) Prodotti correlati
- 2092613-45-9(2-Bromo-3-chloro-5-nitrobenzaldehyde)
- 1082806-61-8(3-(2H-1,3-benzodioxol-5-yl)pyrrolidine)
- 2229541-47-1(2-(1-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}cyclobutyl)acetic acid)
- 1214342-86-5(5-Iodo-2,3-di(pyridin-3-yl)pyridine)
- 160706-71-8((2S)-3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL)
- 52201-04-4(4-(1,1-Difluoroethyl)benzene-1-sulfonyl fluoride)
- 2244087-96-3(Benzenamine, 3-(dimethoxymethyl)-2-fluoro-)
- 4314-68-5(3-(4-methoxyphenyl)-2-phenylpropanoic acid)
- 942069-57-0(2-(3-bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1838669-35-4(Bicyclo[2.2.1]heptane-1-acetic acid, 4-(methoxycarbonyl)-)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
